Predicted Lipophilicity (XLogP) of Butyl vs. Methyl 3-(2-aminopropoxy)benzoate Hydrochloride
The butyl ester analog is predicted to have a higher computed XLogP (3.2) compared with the methyl ester analog (predicted XLogP 1.7), representing a calculated lipophilicity difference of approximately 1.5 log units [1]. Higher logP values correlate with enhanced membrane permeability and altered tissue distribution profiles in the absence of active transport [2].
| Evidence Dimension | Predicted XLogP (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Butyl ester: XLogP = 3.2 (PubChem computed) |
| Comparator Or Baseline | Methyl ester analog: XLogP = 1.7 (PubChem computed for methyl 3-(2-aminopropoxy)benzoate) |
| Quantified Difference | Difference of +1.5 log units |
| Conditions | In silico prediction using XLogP3-AA algorithm on the free base forms |
Why This Matters
This lipophilicity difference informs selection when passive membrane permeability is a critical design parameter, as the butyl ester is expected to exhibit higher permeability than the methyl ester.
- [1] PubChem. XLogP3-AA computed values for butyl 3-(2-aminopropoxy)benzoate (free base, 287.78 g/mol) and methyl 3-(2-aminopropoxy)benzoate (free base, 209.24 g/mol). Data retrieved from respective PubChem Compound records, accessed 2026-05-04. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
